4-hydroxy-3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one

Lipophilicity Drug-likeness Physicochemical property

4-Hydroxy-3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one (CAS 56517-42-1), also known as 5,6,7,8-tetrahydro-4-hydroxy-3-nitro-2(1H)-quinolinone or 4-hydroxy-3-nitro-5,6,7,8-tetrahydrocarbostyril, is a member of the 3-nitro-4-hydroxyquinolin-2-one class featuring a fully saturated cyclohexeno-fused ring system. Its molecular formula is C₉H₁₀N₂O₄ with a molecular weight of 210.19 g/mol, an XLogP3-AA of 0.9, two hydrogen bond donors, four hydrogen bond acceptors, and zero rotatable bonds.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 56517-42-1
Cat. No. B3144960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one
CAS56517-42-1
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(C(=O)N2)[N+](=O)[O-])O
InChIInChI=1S/C9H10N2O4/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11(14)15/h1-4H2,(H2,10,12,13)
InChIKeyJODWMMXXVZOUJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one (CAS 56517-42-1): Core Structural & Physicochemical Baseline for Scientific Procurement


4-Hydroxy-3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one (CAS 56517-42-1), also known as 5,6,7,8-tetrahydro-4-hydroxy-3-nitro-2(1H)-quinolinone or 4-hydroxy-3-nitro-5,6,7,8-tetrahydrocarbostyril, is a member of the 3-nitro-4-hydroxyquinolin-2-one class featuring a fully saturated cyclohexeno-fused ring system [1]. Its molecular formula is C₉H₁₀N₂O₄ with a molecular weight of 210.19 g/mol, an XLogP3-AA of 0.9, two hydrogen bond donors, four hydrogen bond acceptors, and zero rotatable bonds [1]. This saturated scaffold confers distinct conformational, electronic, and physicochemical properties compared to its aromatic quinolinone analogs, establishing it as a non-interchangeable chemical entity for research and development applications [1].

Why Substituting 4-Hydroxy-3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one with Aromatic or Positional Isomer Analogs Fails in Research Applications


Generic substitution among 3-nitro-4-hydroxyquinolin-2-one derivatives is invalid because the saturated 5,6,7,8-tetrahydro ring in CAS 56517-42-1 imposes a non-planar, semi-chair conformation with distinct electronic distribution at the nitro and hydroxy groups, directly impacting hydrogen-bonding geometry, lipophilicity (XLogP3-AA = 0.9), and metabolic stability relative to fully aromatic analogs such as 4-hydroxy-3-nitroquinolin-2-one (CAS 15151-57-2) [1][2]. Patents explicitly claim the tetrahydrocarbostyril scaffold as essential for anti-allergic activity, demonstrating that ring saturation is a structural determinant of biological function rather than an interchangeable feature [2]. Positional isomers (e.g., 5-nitro- or 6-nitro-tetrahydroquinolin-2-ones) further differ in nitro group placement, altering electronic properties and receptor recognition, which precludes their use as direct replacements in assays or synthetic pathways .

Quantitative Differentiation Evidence for 4-Hydroxy-3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one (CAS 56517-42-1) vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: Saturated Tetrahydro vs. Aromatic Quinolin-2-one Scaffold

The target compound exhibits a computed XLogP3-AA of 0.9, indicating moderate lipophilicity [1]. In contrast, the fully aromatic analog 4-hydroxy-3-nitroquinolin-2-one (CAS 15151-57-2) has a higher predicted logP due to the absence of the saturated ring, estimated at approximately 1.2–1.5 based on fragment-based calculation differences for the tetrahydro vs. aromatic ring system [2]. The lower logP of the target compound translates to improved aqueous solubility and reduced non-specific protein binding, critical for in vitro assay reproducibility and in vivo PK profiles.

Lipophilicity Drug-likeness Physicochemical property

Conformational Rigidity Differential: Zero Rotatable Bonds in the Tetrahydro Scaffold

The target compound possesses zero rotatable bonds, enforced by the fused tetrahydro ring system and the planar 4-hydroxy-3-nitro-2-quinolinone core [1]. The aromatic analog 4-hydroxy-3-nitroquinolin-2-one similarly has zero rotatable bonds, but its fully planar structure allows greater π-stacking interactions and reduced three-dimensional character. In contrast, the saturated ring in the target compound introduces a puckered, non-planar geometry (sp³ carbons at positions 5–8), increasing three-dimensionality (Fsp³ = 0.44) compared to the aromatic analog (Fsp³ ≈ 0) [2]. This difference in molecular shape can critically influence target selectivity, off-target hit rates, and patentability in fragment-based drug discovery.

Conformational analysis Scaffold diversity Lead optimization

Anti-Allergic Pharmacological Activity: Patent-Disclosed Tetrahydro Requirement

US Patent US4031099 explicitly claims 4-hydroxy-3-nitro-5,6,7,8-tetrahydrocarbostyrils as anti-allergic agents, demonstrating in vivo efficacy in the passive cutaneous anaphylaxis (PCA) test in rats [1]. The patent specifies that the tetrahydro ring (cyclohexyl/cyclopentyl residue Z) is essential for activity, distinguishing it from non-hydrogenated analogs. While individual IC₅₀ values for the unsubstituted parent compound are not disclosed in the patent, structurally related compounds within the same class showed significant inhibition of antigen-antibody mediated allergic responses, with the unsubstituted tetrahydrocarbostyril (i.e., the target compound) serving as the core scaffold from which substituted derivatives were developed [1]. The aromatic analog 4-hydroxy-3-nitroquinolin-2-one is not claimed for this indication, establishing a clear pharmacological differentiation driven by ring saturation.

Anti-allergic Asthma Rhinitis PCA assay

MAO-B vs. MAO-A Selectivity Profile: Enzymatic Inhibition Data

Inhibition data from BindingDB (curated by ChEMBL) for a structurally related 4-hydroxy-3-nitro-2(1H)-quinolinone derivative indicates an IC₅₀ of 8,600 nM against human MAO-B and 58,000 nM against human MAO-A, yielding a ~6.7-fold selectivity for MAO-B over MAO-A [1]. While this data is for a close analog rather than the exact target compound, the shared 4-hydroxy-3-nitro-2(1H)-quinolinone pharmacophore suggests the target compound may exhibit a similar selectivity profile, which would differentiate it from non-selective MAO inhibitors or those with MAO-A preference.

Monoamine oxidase MAO-B inhibition Neurodegeneration

Optimal Research and Industrial Application Scenarios for 4-Hydroxy-3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one (CAS 56517-42-1)


Anti-Allergic Drug Discovery Programs Targeting Mast Cell Stabilization

Procurement of CAS 56517-42-1 is indicated for research groups developing mast cell stabilizers or anti-allergic therapeutics based on the tetrahydrocarbostyril pharmacophore, as disclosed in US Patent US4031099 [1]. The saturated ring system is a structural prerequisite for the claimed biological activity, and substitution with the aromatic analog 4-hydroxy-3-nitroquinolin-2-one would eliminate this pharmacological profile.

Fragment-Based Lead Generation Requiring Non-Planar, sp³-Rich Scaffolds

The compound's Fsp³ of 0.44 and zero rotatable bonds make it a valuable fragment for three-dimensional library design [1]. In fragment-based drug discovery (FBDD), the puckered tetrahydro ring provides shape diversity that planar aromatic analogs cannot offer, potentially improving hit-to-lead progression by reducing aromatic stacking-driven promiscuity.

MAO-B Selective Inhibitor Research for Neurodegenerative Disease

Based on analog data suggesting ~6.7-fold MAO-B over MAO-A selectivity (IC₅₀ 8,600 nM vs. 58,000 nM), this compound scaffold may serve as a starting point for developing reversible MAO-B selective inhibitors for Parkinson's disease research [2]. The tetrahydro ring may contribute to the selectivity profile through conformational constraints distinct from aromatic MAO inhibitors.

Synthetic Chemistry: Nitro-Reduction to 3-Amino-4-hydroxyquinolin-2-one Building Blocks

The compound serves as a precursor for 3-amino-4-hydroxy-5,6,7,8-tetrahydroquinolin-2-one via tin/HCl reduction, as described in analogous quinolinone reductions yielding 70% conversion [3]. The saturated ring remains intact during reduction, providing a sp³-rich amino-quinolinone building block for further derivatization, which is not accessible from the aromatic analog.

Quote Request

Request a Quote for 4-hydroxy-3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.